

An In-Depth Technical Guide to GSK9311: A BRPF1 Bromodomain Inhibitor

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Compound of Interest

Compound Name: GSK9311

Cat. No.: B15623670

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Abstract

GSK9311 is a chemical probe that serves as a valuable tool in the study of epigenetic regulation. It is characterized as a less active analogue of the potent and selective BRPF1 bromodomain inhibitor, GSK6853, and is frequently utilized as a negative control in experimental settings. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **GSK9311**. It details the methodologies for key experiments used in its characterization and visualizes the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its scientific application.

Chemical Structure and Properties

GSK9311 is a synthetic small molecule belonging to the benzimidazolone class of compounds. Its chemical identity and key properties are summarized below.

Chemical Identifiers and Properties of **GSK9311**

Property	Value	Reference
IUPAC Name	N-[2,3-Dihydro-1,3-dimethyl-6-[(2R)-2-methyl-1-piperazinyl]-2-oxo-1H-benzimidazol-5-yl]-N-ethyl-2-methoxybenzamide hydrochloride	[1]
CAS Number	1923851-49-3	[2]
Molecular Formula	C ₂₄ H ₃₁ N ₅ O ₃	[2]
Molecular Weight	437.53 g/mol	[3]
Canonical SMILES	<chem>CCN(C1=C(C=C2C(=C1)N(C(=O)N2C)C)N3CCNCC3C)C(=O)C4=CC=CC=C4OC.Cl</chem>	[1]
InChI Key	WFXIHQFRQPGCCR-MRXNPFEDSA-N	[1]

Physicochemical Properties of **GSK9311** Hydrochloride

Property	Value	Reference
Molecular Formula	C ₂₄ H ₃₁ N ₅ O ₃ .HCl	[1][4]
Molecular Weight	474.0 g/mol	[1][4]
Appearance	White to off-white solid	[3]
Purity	≥98% (HPLC)	[1][4]
Solubility	Soluble to 100 mM in water and DMSO	[1][4]
Storage	Store at +4°C	[1][4]

Biological Activity and Mechanism of Action

GSK9311 functions as an inhibitor of the BRPF1 (Bromodomain and PHD Finger Containing 1) protein, specifically targeting its bromodomain. Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone tails, a key mechanism in the epigenetic regulation of gene expression.

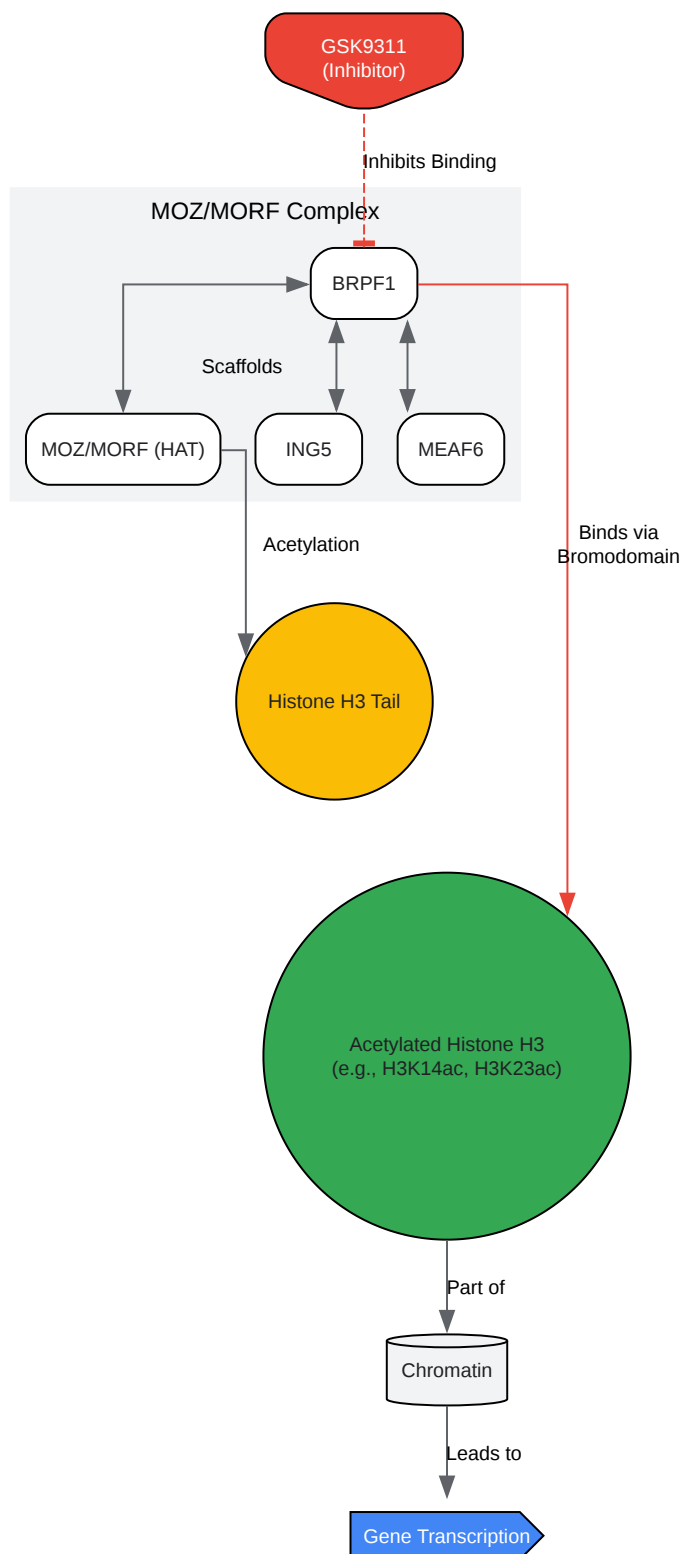
GSK9311 is a less active analogue of GSK6853, a potent BRPF1 inhibitor.^[2] This makes **GSK9311** an ideal negative control for in vitro and in vivo studies aimed at elucidating the specific effects of BRPF1 bromodomain inhibition by GSK6853. The inhibitory activity of **GSK9311** is significantly lower than that of GSK6853, with reported pIC₅₀ values of 6.0 for BRPF1 and 4.3 for BRPF2.^{[2][5]}

The BRPF1 Signaling Pathway

BRPF1 is a scaffold protein that plays a crucial role in the assembly and activity of the MOZ (Monocytic Leukemia Zinc Finger Protein)/MORF (MOZ-Related Factor) histone acetyltransferase (HAT) complexes.^{[6][7]} These complexes are responsible for the acetylation of histone H3 at various lysine residues, including H3K14 and H3K23.^[7] Histone acetylation is a post-translational modification that generally leads to a more open chromatin structure, facilitating gene transcription.

By binding to acetylated histones via its bromodomain, BRPF1 helps to anchor the MOZ/MORF complex to specific chromatin regions, thereby promoting localized histone acetylation and subsequent gene activation. Inhibition of the BRPF1 bromodomain by compounds like GSK6853 disrupts this interaction, leading to reduced histone acetylation and altered gene expression.

BRPF1 Signaling Pathway in Histone Acetylation

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Caption: BRPF1 as a scaffold in the MOZ/MORF complex and its role in histone acetylation.

Experimental Protocols

The characterization of **GSK9311** and its more potent counterpart, GSK6853, involves several key biochemical and cellular assays. Below are detailed methodologies for two such critical experiments.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for BRPF1 Inhibition

This assay is used to measure the binding affinity of inhibitors to the BRPF1 bromodomain in a high-throughput format.

Principle: The assay measures the disruption of the interaction between a biotinylated histone peptide (ligand) and a GST-tagged BRPF1 bromodomain (receptor). The BRPF1 protein is labeled with a Europium (Eu^{3+}) cryptate donor, and the histone peptide is labeled with an XL665 acceptor. When in close proximity, excitation of the donor leads to energy transfer to the acceptor, resulting in a FRET signal. An inhibitor will compete with the histone peptide for binding to the bromodomain, leading to a decrease in the FRET signal.

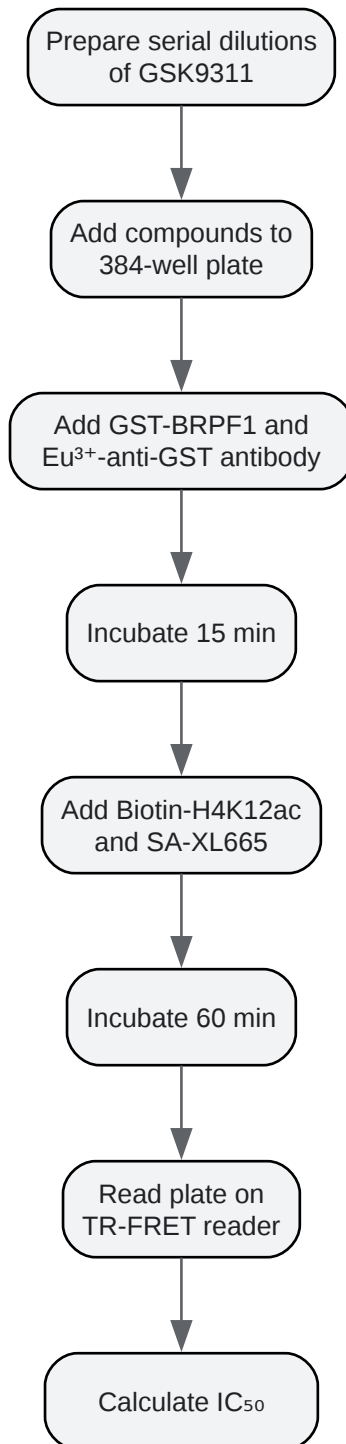
Materials:

- GST-tagged BRPF1 bromodomain protein
- Biotinylated histone H4 acetylated at Lysine 12 (H4K12ac) peptide
- Eu^{3+} -cryptate labeled anti-GST antibody (donor)
- Streptavidin-XL665 (acceptor)
- Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA)
- **GSK9311** and other test compounds
- 384-well low-volume plates
- TR-FRET plate reader

Procedure:

- Prepare serial dilutions of **GSK9311** and other test compounds in the assay buffer.
- In a 384-well plate, add the test compounds.
- Add a pre-mixed solution of GST-BRPF1 bromodomain and Eu³⁺-labeled anti-GST antibody to each well.
- Incubate for 15 minutes at room temperature.
- Add a pre-mixed solution of biotinylated H4K12ac peptide and Streptavidin-XL665 to each well.
- Incubate for 60 minutes at room temperature, protected from light.
- Read the plate on a TR-FRET compatible plate reader with an excitation wavelength of 320 nm and emission wavelengths of 620 nm (cryptate) and 665 nm (XL665).
- Calculate the ratio of the emission at 665 nm to 620 nm and plot the results against the inhibitor concentration to determine the IC₅₀ value.

TR-FRET Assay Workflow for BRPF1 Inhibition



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Caption: Workflow for the TR-FRET based BRPF1 inhibition assay.

NanoBRET™ Cellular Target Engagement Assay

This assay measures the ability of a compound to engage its target within living cells.

Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged BRPF1 protein (donor) and a cell-permeable fluorescent tracer that binds to the BRPF1 bromodomain (acceptor). A test compound that enters the cell and binds to the BRPF1 bromodomain will displace the fluorescent tracer, leading to a decrease in the BRET signal.

Materials:

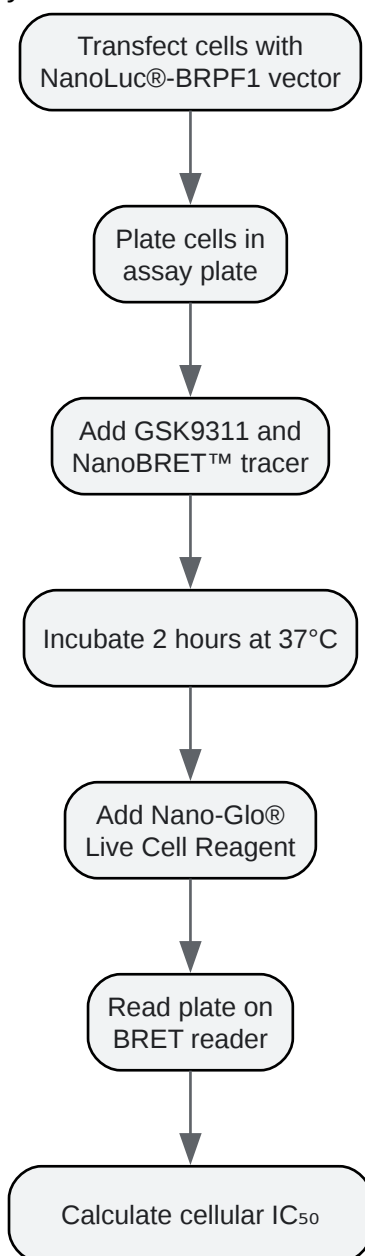
- HEK293 cells
- Expression vector for NanoLuc®-BRPF1 fusion protein
- NanoBRET™ fluorescent tracer for BRPF1
- Opti-MEM® I Reduced Serum Medium
- **GSK9311** and other test compounds
- White, non-binding 96-well or 384-well plates
- Nano-Glo® Live Cell Reagent
- BRET-capable plate reader

Procedure:

- Transfect HEK293 cells with the NanoLuc®-BRPF1 expression vector.
- After 24 hours, harvest and resuspend the cells in Opti-MEM®.
- Dispense the cell suspension into the wells of a white assay plate.
- Add serial dilutions of **GSK9311** or other test compounds to the wells.
- Add the NanoBRET™ fluorescent tracer to all wells.

- Incubate at 37°C in a CO₂ incubator for 2 hours.
- Add Nano-Glo® Live Cell Reagent to all wells.
- Read the plate on a BRET-capable plate reader, measuring both the donor (luciferase) and acceptor (tracer) emission signals.
- Calculate the BRET ratio and plot against the compound concentration to determine the cellular IC₅₀.^{[8][9]}

NanoBRET Assay Workflow for Cellular Target Engagement



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Caption: Workflow for the NanoBRET cellular target engagement assay.

Synthesis

GSK9311 is synthesized as a less active analogue of GSK6853 by alkylation of the 5-amide nitrogen of the benzimidazolone core.^{[10][11]} This modification prevents the formation of a key intramolecular hydrogen bond, which is crucial for the high-affinity binding of GSK6853 to the BRPF1 bromodomain. The general synthetic approach involves the construction of the substituted benzimidazolone core, followed by coupling with the appropriate piperazine and benzoyl moieties, and finally the N-alkylation of the amide.

Conclusion

GSK9311 is an indispensable tool for researchers investigating the biological roles of the BRPF1 bromodomain. Its well-characterized nature as a negative control for the potent inhibitor GSK6853 allows for the rigorous validation of experimental findings. This guide provides the essential technical information and methodologies required for the effective use of **GSK9311** in epigenetic research and drug discovery. The provided diagrams of the signaling pathway and experimental workflows serve to clarify the complex biological context and experimental procedures associated with this important chemical probe.

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